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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632 Get Quote

Technical Support Center: ST 1535 Experiments
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with ST
1535.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ST 1535?

ST 1535 is a preferential A2A adenosine receptor antagonist.[1][2] It functions by competitively

blocking the A2A adenosine receptor, which is highly expressed in the basal ganglia.[3] This

antagonism helps to modulate dopaminergic signaling, which is crucial for motor control.[3][4]

In experimental models of Parkinson's disease, this action has been shown to counteract motor

deficits and may offer neuroprotective effects.[5][6]

Q2: What are the key therapeutic applications of ST 1535 being investigated?

The primary therapeutic application for ST 1535 is in the treatment of Parkinson's disease.[2][5]

Research has shown that it can potentiate the effects of L-dopa, a standard treatment for

Parkinson's, potentially allowing for lower doses of L-dopa and reducing its side effects.[4][6]

Additionally, studies have explored its neuroprotective and anti-inflammatory properties in the

context of neurodegenerative diseases.[5][7]
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Q3: In which experimental models has ST 1535 been tested?

ST 1535 has been evaluated in various in vitro and in vivo models, including:

In vitro: CHO cells cloned with human A1 and A2A adenosine receptors to determine its

antagonist affinity and effect on cAMP levels.[1][2]

In vivo (rodent models):

Mice to assess its effects on motor activity and catalepsy induced by haloperidol or the

A2A agonist CGS 21680.[1][2]

Rats with 6-hydroxydopamine (6-OHDA)-induced lesions to model Parkinson's disease

and evaluate rotational behavior.[4]

Mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as another model

of Parkinson's disease to study neuroprotection.[5]

In vivo (primate models): MPTP-treated common marmosets to evaluate its effects on motor

disability and in combination with L-DOPA.[6]

Troubleshooting Guide
Issue 1: Inconsistent or no significant effect on motor activity in rodent models.

Possible Cause 1: Incorrect Dosage. The effective dose of ST 1535 can vary depending on

the animal model and the specific behavioral test.

Recommendation: Review the literature for appropriate dose ranges. For instance, oral

doses of 5-20 mg/kg have been shown to induce hypermotility in mice.[1][2] Ensure

accurate calculation and administration of the dose.

Possible Cause 2: Improper Administration Route. The method of administration can

significantly impact the bioavailability and efficacy of the compound.

Recommendation: Oral (p.o.) and intraperitoneal (i.p.) routes have been successfully

used.[1] For central nervous system effects, direct intracerebroventricular (i.c.v.)

administration of agonists like CGS 21680 has been used to study the antagonistic effects
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of ST 1535.[1][2] Verify that the chosen administration route is appropriate for your

experimental goals.

Possible Cause 3: Animal Habituation. The animal's familiarity with the testing environment

can influence baseline activity levels.

Recommendation: Some protocols involve habituating the animals to the testing cages,

while others do not.[1] Be consistent with your habituation protocol throughout the

experiment.

Issue 2: High variability in catalepsy measurements.

Possible Cause 1: Inconsistent Induction of Catalepsy. The agent used to induce catalepsy

(e.g., haloperidol, CGS 21680) must be administered consistently.

Recommendation: Ensure precise timing and dosage of the catalepsy-inducing agent. For

CGS 21680, intracerebroventricular administration has been used.[1][2]

Possible Cause 2: Subjective Scoring. Catalepsy scoring can be subjective.

Recommendation: Implement a standardized and blinded scoring system. Clearly define

the criteria for catalepsy and ensure all observers are trained on this system.

Issue 3: Unexpected results in cAMP assays.

Possible Cause 1: Cell Line Issues. The expression levels of the A2A adenosine receptor in

your cell line may be insufficient or may have changed over passages.

Recommendation: Regularly verify receptor expression using methods like radioligand

binding assays or western blotting.

Possible Cause 2: Agonist/Antagonist Concentration. The concentrations of the agonist (e.g.,

NECA) and ST 1535 are critical for observing a competitive antagonistic effect.

Recommendation: Perform dose-response curves for both the agonist and ST 1535 to

determine the optimal concentrations for your experiments. Schild plot analysis can

confirm competitive antagonism.[1]
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Data and Protocols
Quantitative Data Summary

Parameter Value Cell Line/Model Reference

IC50 (vs. NECA) 353 +/- 30 nM
CHO cells with human

A2A receptors
[2]

IC50 (vs. CHA) 510 +/- 38 nM
CHO cells with human

A1 receptors
[2]

Ki (A1 receptors) 85 +/- 5 nM N/A [1]

Effective Oral Dose

(Hypermotility in mice)
5 - 20 mg/kg Mice [1][2]

Effective Oral Dose

(Antagonize CGS

21680-induced

catalepsy)

5 and 10 mg/kg Mice [1][2]

Effective Oral Dose

(Potentiates L-dopa)
1.25 and 2.5 mg/kg Mice [2]

Experimental Protocols
Protocol 1: In Vivo Catalepsy Model (Mice)

Animal Model: Male mice.

Drug Administration:

Administer ST 1535 orally (p.o.) at the desired dose (e.g., 5 or 10 mg/kg).

30 minutes after ST 1535 administration, administer the A2A adenosine agonist CGS

21680 (10 µg/5 µl) via intracerebroventricular (i.c.v.) injection to induce catalepsy.

Catalepsy Measurement:

30 minutes after CGS 21680 administration, begin catalepsy recording.
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Place the mouse's forepaws on a horizontal bar and measure the time it remains in this

position.

Data Analysis: Compare the duration of catalepsy between the vehicle-treated and ST 1535-

treated groups. Statistical analysis can be performed using a two-way ANOVA.[1]

Protocol 2: In Vitro cAMP Assay

Cell Line: CHO cells expressing the human A2A adenosine receptor.

Cell Preparation:

Culture cells to the desired confluency.

Incubate the cells with adenosine deaminase (2 IU/ml) for 30 minutes at 37°C to remove

endogenous adenosine.

Assay:

Pre-incubate the cells with various concentrations of ST 1535.

Stimulate the cells with an A2A receptor agonist such as NECA.

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

Data Analysis:

Calculate the IC50 value for ST 1535's inhibition of NECA-stimulated cAMP production.

A Schild plot analysis can be used to determine if ST 1535 is a competitive antagonist.[1]
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Caption: A2A and D2 Receptor Antagonism by ST 1535.
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Caption: Workflow for In Vivo Catalepsy Experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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